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molecular formula C14H14BrNO B8733782 4-Methylphenacylpyridinium bromide

4-Methylphenacylpyridinium bromide

Cat. No. B8733782
M. Wt: 292.17 g/mol
InChI Key: XPLKUCTXFYTNPH-UHFFFAOYSA-M
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Patent
US05541032

Procedure details

64 g (0.3 mol) of 4-methylphenacyl bromide in 80 ml acetone were initially taken and heated to 60° C. 24 g (0.3 mol) of pyridine were then slowly added dropwise. The reaction mixture was stirred for a further hour at 60° C. and cooled to room temperature. The precipitated solid was filtered off and washed with acetone. After drying, 82.5 g (corresponding to a yield of 94%) of the title compound were obtained in the form of a yellow powder. The purity of the product was more than 99%.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7][Br:8])=[CH:4][CH:3]=1.[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CC(C)=O>[Br-:8].[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7][N+:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
CC1=CC=C(C(CBr)=O)C=C1
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further hour at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
[Br-].CC1=CC=C(C(C[N+]2=CC=CC=C2)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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